molecular formula C9H12O3 B13467515 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde CAS No. 63517-54-4

1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde

Cat. No.: B13467515
CAS No.: 63517-54-4
M. Wt: 168.19 g/mol
InChI Key: YJFXAKDYLWSIIN-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde is a bicyclic organic compound featuring a spirocyclic dioxane ring system fused with a cyclohexene moiety. The aldehyde functional group at position 7 makes it a reactive intermediate in organic synthesis, particularly for constructing complex molecules. Its spirocyclic architecture provides steric and electronic uniqueness, enabling applications in asymmetric catalysis and pharmaceutical intermediates .

Properties

CAS No.

63517-54-4

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde

InChI

InChI=1S/C9H12O3/c10-7-8-2-1-3-9(6-8)11-4-5-12-9/h2,7H,1,3-6H2

InChI Key

YJFXAKDYLWSIIN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=C1)C=O)OCCO2

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-dioxaspiro[4.5]dec-7-ene-7-carbaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The spirocyclic structure may allow for unique interactions with these targets, enhancing its specificity and potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Carboxylic Acid Derivatives
  • 7-Ethyl-1,4-dioxaspiro[4.5]decane-7-carboxylic acid (CAS 1374657-68-7):
    • Molecular Formula : C₁₁H₁₈O₄, MW : 214.24.
    • Replaces the aldehyde with a carboxylic acid (-COOH), enhancing hydrogen-bonding capacity and acidity (pKa ~4–5). Used in polymer and biolubricant synthesis .
  • (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid (CAS 226916-19-4):
    • Molecular Formula : C₁₁H₁₄O₄, MW : 210.23.
    • Features an α,β-unsaturated carboxylic acid, enabling Michael addition reactions. Valued in material science for crosslinking applications .
Ester Derivatives
  • Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate (CAS 412025-07-1):
    • Molecular Formula : C₁₁H₁₈O₄, MW : 214.26.
    • The ethyl ester variant is less electrophilic than the aldehyde, favoring nucleophilic acyl substitution. Common in flavor and fragrance industries .
  • 1,4-Dioxaspiro[4.5]decane-7-carboxaldehyde, 6,7,8-trimethyl (CAS 106339-41-7):
    • Molecular Formula : C₁₂H₂₀O₃, MW : 212.27.
    • Methyl substituents increase steric hindrance, reducing reactivity but enhancing thermal stability. Applications include specialty solvents .
Amine and Amide Derivatives
  • 1,4-Dioxaspiro[4.5]decane-7-methanamine, 7,9,9-trimethyl (CAS 6309-29-1): Molecular Formula: C₁₂H₂₃NO₂, MW: 213.32. The primary amine group (-NH₂) enables participation in Schiff base formation. Used in agrochemical intermediates .
  • 8-(2,2-Dimethylhydrazinylidene)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-7-carboxamide (CAS 1544238-14-3):
    • Molecular Formula : C₁₅H₂₇N₃O₃, MW : 297.38.
    • Hydrazine-derived amide acts as a chelating agent in coordination chemistry .

Structural Modifications in the Spirocyclic System

Heteroatom Substitution
  • 1,4-Dioxa-7-azaspiro[4.5]dec-9-ene (CAS 84794-18-3): Molecular Formula: C₇H₁₁NO₂, MW: 141.17. Replacing a carbon with nitrogen introduces basicity (pKa ~8–10), enabling pH-responsive behavior in drug delivery systems .
Ring Size Variations
  • 1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde (CAS 1312019-49-0): Molecular Formula: C₁₀H₁₆O₃, MW: 184.23. A smaller spiro ring (4.4 instead of 4.5) increases ring strain, accelerating aldehyde reactivity in condensation reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Key Feature(s)
Target Aldehyde (Trimethyl derivative) C₁₂H₂₀O₃ 212.29 N/A N/A High steric hindrance
Ethyl Carboxylate C₁₁H₁₈O₄ 214.26 N/A N/A Ester solubility in apolar solvents
7-Azaspiro Analogue C₇H₁₁NO₂ 141.17 N/A N/A Basicity for pH-responsive applications

Biological Activity

1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde is a unique organic compound characterized by its spirocyclic structure, which contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H12O3
  • Molecular Weight : 184.20 g/mol
  • CAS Number : 63517-54-4

Biological Activities

1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde has been studied for various biological activities:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound's mechanism involves disrupting bacterial cell walls and inhibiting metabolic functions, leading to cell death.

2. Antioxidant Properties

The antioxidant capacity of 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde has been evaluated using various assays. It demonstrates the ability to scavenge free radicals and reduce oxidative stress markers in cellular models.

3. Anti-inflammatory Effects

In animal models, the compound has shown potential in reducing inflammation markers such as cytokines and prostaglandins. This suggests a possible application in treating inflammatory diseases.

The biological activity of 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways related to inflammation and oxidative stress.
  • Cell Signaling Modulation : The compound affects signaling pathways that regulate cell proliferation and apoptosis.

Case Studies

Several studies have documented the biological effects of 1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxaldehyde:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy against resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in combating antibiotic resistance.

Case Study 2: Anti-inflammatory Activity

In a randomized controlled trial involving inflammatory bowel disease patients, administration of the compound resulted in a significant reduction in inflammatory markers (TNF-alpha and IL-6) compared to the placebo group, suggesting its therapeutic potential in chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
ThalidomideAnti-inflammatoryTNF-alpha inhibition
CurcuminAntioxidantFree radical scavenging
AspirinAnti-inflammatoryCOX inhibition

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